N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 3-hydroxyphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a cyclohexyl group.
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-13-8-4-5-11(9-13)15-18-19-16(22-15)23-10-14(21)17-12-6-2-1-3-7-12/h4-5,8-9,12,20H,1-3,6-7,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVQUOGKPHUXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carbon disulfide and subsequent oxidation.
Attachment of the Hydroxyphenyl Group:
Sulfanyl Group Introduction: The sulfanyl group is introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the acylation of the intermediate compound with cyclohexylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones from the hydroxyphenyl group.
Reduction: Amines from the reduction of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the oxadiazole ring is particularly significant as it is known to exhibit various biological activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the hydroxyphenyl group can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of analogous compounds:
Key Insights from Structural Modifications
Substituent Effects on Bioactivity: Hydroxyl vs. Methoxy/Acetamido Groups: The 3-hydroxyphenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to lipophilic groups like 3,4,5-trimethoxyphenyl () or 4-acetamidophenyl (). Cyclohexyl vs. Aryl/Aromatic Substituents: The cyclohexyl group offers steric bulk and moderate lipophilicity, contrasting with aryl () or heteroaromatic () groups. Such differences may influence target binding; for example, Shah et al. (2022) observed that N-aryl derivatives exhibit stronger anti-S. aureus activity, suggesting aryl groups optimize interactions with bacterial targets .
Synthetic Methodologies :
- Most analogs, including the target compound, are synthesized via S-alkylation of oxadiazole-2-thiones with chloroacetamide derivatives (e.g., ). Spectral characterization (IR, NMR, mass spectrometry) is consistent across studies, with distinct signals for –S–CH2– (δ 4.5–4.6 ppm in ¹H-NMR) and aromatic protons .
Biological Performance :
- Antimicrobial Activity : Compounds with electron-withdrawing (e.g., 4-acetamidophenyl) or bulky aromatic groups (e.g., diphenylmethyl) show superior antibacterial activity. For instance, Shah et al. (2022) reported an MIC of 63 µg/mL against S. aureus for their lead compound , while trimethoxyphenyl derivatives () demonstrated broad-spectrum efficacy.
- Enzyme Inhibition : Derivatives with thiazole or urea-like motifs () displayed urease inhibition, highlighting the versatility of oxadiazole-acetamide scaffolds in targeting diverse enzymes.
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclohexyl group attached to an acetamide moiety, with a 1,3,4-oxadiazole ring that contains a hydroxyphenyl substituent and a sulfanyl group. This unique structure suggests potential interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, similar compounds have been shown to inhibit cancer cell proliferation in various models. A study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Table 1: Antitumor Activity of Related Oxadiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Caspase activation |
| Compound B | A549 | 15 | Cell cycle arrest |
| N-cyclohexyl | HeLa | TBD | TBD |
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound could be beneficial in treating inflammatory diseases .
The proposed mechanism for the biological activity of this compound involves its interaction with specific enzymes or receptors involved in tumor growth and inflammation. The oxadiazole ring is known for its ability to chelate metal ions, which may enhance its biological activity by stabilizing reactive intermediates or facilitating enzyme interactions .
Case Studies
- In Vivo Studies : In animal models, compounds similar to N-cyclohexyl have shown promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.
- Clinical Trials : Although specific clinical trials for N-cyclohexyl have not been documented extensively, related oxadiazole derivatives are currently under investigation for their efficacy against various cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
